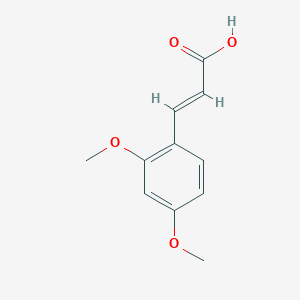

2,4-Dimethoxycinnamic acid

Descripción general

Descripción

2,4-Dimethoxycinnamic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Dimethoxycinnamic acid can be synthesized through several methods. One common synthetic route involves the Knoevenagel condensation reaction. In this reaction, 2,4-dimethoxybenzaldehyde is reacted with malonic acid in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions, leading to the formation of this compound after decarboxylation .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dimethoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming 2,4-dimethoxyhydrocinnamic acid.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

Oxidation: 2,4-Dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.

Reduction: 2,4-Dimethoxyhydrocinnamic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antioxidant Properties

2,4-Dimethoxycinnamic acid exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. Research indicates that it can modulate signaling pathways associated with inflammation and oxidative stress, making it a candidate for therapeutic applications against conditions such as cancer and cardiovascular diseases .

Anticancer Activity

Several studies have reported the anticancer effects of methoxylated derivatives of cinnamic acid, including this compound. For instance, it has been shown to induce apoptosis in cancer cell lines and reduce metastatic potential in animal models .

Neuroprotective Effects

In vitro studies have demonstrated that this compound can enhance the viability of neuroblastoma cells and reduce memory deficits in rodent models of amnesia . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Food Science Applications

Functional Food Ingredient

Due to its antioxidant properties, this compound is being studied as a functional ingredient in food products. Its ability to enhance the health benefits of food items makes it a valuable addition to nutraceutical formulations .

Bioavailability Studies

Research has investigated the pharmacokinetics of this compound following consumption of coffee. This study highlighted the absorption characteristics and metabolism of the compound in humans, which is critical for understanding its efficacy as a dietary supplement .

Cosmetic Applications

Skin Care Formulations

In cosmetics, this compound is utilized for its skin-protective properties. It is incorporated into formulations aimed at reducing oxidative damage to skin cells, thereby improving skin health and appearance.

Table 1: Biological Activities of this compound

Case Studies

Case Study 1: Anticancer Activity

A study published in RSC Advances demonstrated that this compound effectively reduced cell proliferation in various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of oncogenic signaling .

Case Study 2: Neuroprotective Effects

Research conducted on rodents indicated that administration of this compound significantly improved cognitive function in models of scopolamine-induced amnesia. The results suggest that the compound could be developed as a therapeutic agent for cognitive disorders .

Mecanismo De Acción

The mechanism of action of 2,4-dimethoxycinnamic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It acts as a free radical scavenger, neutralizing reactive oxygen species and reducing oxidative stress.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparación Con Compuestos Similares

2,4-Dimethoxycinnamic acid can be compared with other cinnamic acid derivatives such as:

Ferulic Acid: Similar antioxidant and anti-inflammatory properties but with a hydroxyl group at the 4 position instead of a methoxy group.

Sinapic Acid: Contains two methoxy groups and a hydroxyl group, exhibiting stronger antioxidant activity.

3,4-Dimethoxycinnamic Acid: Similar structure but with methoxy groups at the 3 and 4 positions, showing different reactivity and biological activity.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Actividad Biológica

2,4-Dimethoxycinnamic acid (DMCA) is a phenolic compound with significant biological activity, derived from various natural sources, particularly plants. This article explores its biological properties, mechanisms of action, and potential applications in medicine and health.

Chemical Structure and Properties

This compound features a trans-double bond between carbon atoms 2 and 3 relative to the carboxylic acid group, with methoxy groups at positions 2 and 4 on the aromatic ring. This specific arrangement is crucial for its biological activity, influencing how it interacts with various biological targets .

Antioxidant Properties

DMCA exhibits strong antioxidant properties, which are essential in combating oxidative stress in cells. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage .

Antidiabetic Effects

Research indicates that DMCA has significant antidiabetic properties. In vitro studies have shown that it can stimulate insulin secretion and improve pancreatic β-cell function. It also delays carbohydrate digestion and glucose uptake while inhibiting protein glycation and gluconeogenesis in the liver .

Table 1: Summary of Antidiabetic Activity

| Activity | Model | Active Dose | Mechanism of Action | References |

|---|---|---|---|---|

| Antidiabetic | INS-1 cell line | 100 μM | Insulin secretion ↑ |

Hepatoprotective Effects

DMCA has demonstrated hepatoprotective effects in various studies. For instance, it has been shown to reduce liver enzyme levels in rodent models subjected to chemical-induced liver damage (e.g., carbon tetrachloride). This suggests a protective role against liver toxicity .

Table 2: Hepatoprotective Activity

| Activity | Model | Active Dose | Mechanism of Action | References |

|---|---|---|---|---|

| Hepatoprotective | Rats (CCl4 induced) | 1-50 mg/kg | ALP↓, ALT↓, GGT↓; GSH↑ |

Neuroprotective Effects

In neuroprotective studies, DMCA has been linked to improved cognitive function in animal models of memory deficits. It significantly reduced memory loss in scopolamine-induced amnesia rodents and showed potential in protecting neuronal cells from oxidative stress .

The mechanisms underlying the biological activities of DMCA are multifaceted:

- Antioxidant Mechanism : DMCA's structure allows it to effectively neutralize free radicals, thereby reducing oxidative damage in cells.

- Insulin Secretion Modulation : The compound enhances insulin secretion from pancreatic β-cells, which is pivotal for glucose homeostasis.

- Liver Enzyme Regulation : DMCA modulates the activity of liver enzymes associated with detoxification processes, indicating its role in liver health.

Case Studies

- Antidiabetic Study : A study involving the INS-1 cell line demonstrated that DMCA at a concentration of 100 μM markedly increased insulin secretion compared to control groups. This suggests its potential as a therapeutic agent for managing diabetes .

- Neuroprotective Study : In an experiment with scopolamine-induced amnesia in rodents, DMCA administration resulted in a 60% reduction in memory deficits compared to controls, outperforming conventional treatments like velnakrine .

Propiedades

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKHDPHTFYWYJV-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251243 | |

| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16909-09-4, 6972-61-8 | |

| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16909-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(2,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-2',4'-Dimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016909094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6972-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2',4'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of methoxy groups at the 2 and 4 positions of the benzene ring in 2,4-Dimethoxycinnamic acid influence its reactivity?

A: Research suggests that the presence of 4-alkyl, 4-alkoxy, 4-aryl, and 2-alkoxy groups, such as the methoxy groups in this compound, can decrease the reactivity of the carbonyl carbon in benzaldehyde derivatives. [] This decrease in reactivity is likely due to the electron-donating nature of these substituents, which can increase electron density at the carbonyl carbon and hinder nucleophilic attack.

Q2: Can this compound be used as a building block for larger structures?

A: Yes, this compound derivatives can be used as synthons in organic synthesis. For example, the esterification of this compound with undecenol, followed by a tetramerization reaction catalyzed by boron trifluoride etherate, yields macrocyclic structures known as resorcarenes. [] These resorcarenes can adopt different conformations, including chair, cone, and 1,2-alternate, with the chair conformation exhibiting interesting self-assembly properties due to CH-π interactions. []

Q3: What is the significance of the different conformations observed in resorcarenes derived from this compound?

A: The chair conformation of the undecenyl resorc[4]arene derived from this compound has been shown to exhibit a specific self-assembly pattern in the crystal lattice. [] This self-assembly results in the formation of alternating hydrophilic and hydrophobic layers with a thickness of 6-7 Å, driven by strong CH–π interactions. [] Such self-assembly properties are crucial for various applications, including molecular recognition, sensing, and material science.

Q4: Beyond resorcarenes, are there other macrocyclic structures accessible from this compound derivatives?

A: Yes, treating the methyl ester of (E)-2,4-Dimethoxycinnamic acid with boron trifluoride etherate can lead to the formation of C-alkylcalix[4]resorcinarenes. [] These macrocycles represent another class of interesting supramolecular structures with potential applications in host-guest chemistry and materials science.

Q5: Are there any studies focusing on specific chemical modifications of this compound?

A: While the provided abstracts don't delve into the specifics, one paper mentions research on the bromination of this compound. [] This suggests investigations into how the introduction of halogens might alter the molecule's reactivity and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.